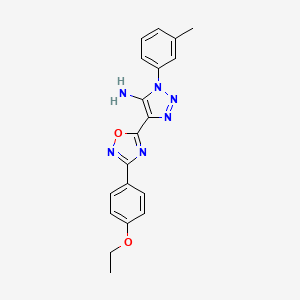

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Description

This compound features a 1,2,3-triazole core substituted at position 1 with an m-tolyl (3-methylphenyl) group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and condensation reactions for oxadiazole assembly, as inferred from analogous methods in the literature .

Properties

IUPAC Name |

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-3-26-15-9-7-13(8-10-15)18-21-19(27-23-18)16-17(20)25(24-22-16)14-6-4-5-12(2)11-14/h4-11H,3,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBLDRPSTCALFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine represents a novel class of bioactive molecules derived from the oxadiazole and triazole scaffolds. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C19H20N4O

- Molar Mass : 320.39 g/mol

- CAS Number : Not specified in the search results.

The compound features a triazole ring linked to an oxadiazole moiety, which is known for its significant biological activity.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit potent anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:

-

Inhibition of Enzymes : Compounds similar to this compound have been reported to inhibit crucial enzymes such as:

- Thymidylate Synthase

- Histone Deacetylase (HDAC)

- Telomerase

- Cell Line Studies : Various studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, a study highlighted that modifications to the oxadiazole structure can enhance cytotoxicity against different cancer types by targeting specific molecular pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Recent investigations into oxadiazole derivatives have revealed their effectiveness against a range of bacterial strains. The structural modifications are critical in enhancing their antimicrobial efficacy .

Case Study 1: Anticancer Potential

A detailed study on 1,3,4-oxadiazole derivatives demonstrated significant anticancer activity in vitro against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with key biological targets involved in cancer progression .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| OX7 | MCF-7 | 15 | HDAC Inhibition |

| OX11 | HeLa | 10 | Telomerase Inhibition |

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of substituted oxadiazoles showed that compounds could inhibit bacterial growth effectively:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| OX7 | E. coli | 32 μg/mL |

| OX11 | S. aureus | 16 μg/mL |

These findings suggest that structural modifications significantly influence the biological activity of oxadiazole-based compounds.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Key Observations :

Substituent Variations on the Triazole Ring

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.